
TRAP-5 Amide and Thrombin Receptor
Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: TRAP-5 amide

Cat. No.: B118074 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Protease-Activated Receptors (PARs) are a unique family of G protein-coupled receptors

(GPCRs) activated by proteolytic cleavage of their extracellular N-terminus. This cleavage

unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to

initiate intracellular signaling cascades. PAR1, the first identified member of this family, is the

primary receptor for thrombin, a key serine protease in the coagulation cascade. The activation

of PAR1 by thrombin is a critical event in hemostasis and thrombosis.

TRAP-5 amide, with the amino acid sequence Ser-Phe-Leu-Leu-Arg-NH2 (SFLLR-NH2), is a

synthetic pentapeptide that corresponds to the first five amino acids of the human PAR1

tethered ligand sequence.[1][2] It functions as a potent and selective agonist of PAR1, capable

of inducing full receptor activation without the need for proteolytic cleavage.[3] This property

makes TRAP-5 amide an invaluable tool for studying PAR1 signaling and function in various

physiological and pathological processes, including platelet activation, inflammation, and

cancer. This technical guide provides an in-depth overview of TRAP-5 amide, its mechanism of

action on the thrombin receptor, quantitative data on its activity, detailed experimental protocols

for its use, and visualizations of the associated signaling pathways.

Mechanism of PAR1 Activation by TRAP-5 Amide
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The canonical activation of PAR1 by thrombin involves the cleavage of the receptor's N-

terminal exodomain between arginine-41 and serine-42. This cleavage exposes the new N-

terminal sequence SFLLRN-, which then binds intramolecularly to the second extracellular loop

of the receptor, triggering a conformational change that leads to G protein coupling and

downstream signaling.

TRAP-5 amide (SFLLR-NH2) mimics this tethered ligand. By binding to the same site on the

extracellular domain of PAR1, it induces a similar conformational change, leading to receptor

activation.[3] This activation is independent of receptor cleavage, allowing for the direct and

selective study of PAR1-mediated signaling events.

Quantitative Data Presentation
The following tables summarize the quantitative data for TRAP-5 amide and related peptides

in key functional assays. It is important to note that EC50 and other values can vary depending

on the cell type, experimental conditions, and specific peptide sequence used.

Ligand Assay
Cell
Type/System

Potency
(EC50)

Reference

TRAP

(SFLLRNPNDKY

EPF-amide)

Platelet

Aggregation
Human Platelets 24 μM ± 1.7 [4]

PAR1AP

(TFLLR-amide)

Platelet

Aggregation
Human Platelets 3.9 μM ± 1.1

Thrombin
Platelet

Aggregation
Human Platelets 0.29 nM ± 0.00

TFLLR-NH2
Calcium

Mobilization
Neurons 1.9 μM

Note: Data for TRAP-5 amide (SFLLR-NH2) specifically was not available in all cited literature;

therefore, data for the closely related and commonly used PAR1 activating peptides (TRAP and

PAR1AP) are included for comparison. The longer TRAP peptide generally shows lower

potency compared to the shorter PAR1AP.
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Experimental Protocols
Platelet Aggregation Assay using Light Transmission
Aggregometry (LTA)
This protocol describes the measurement of platelet aggregation in response to TRAP-5 amide
using LTA.

a. Materials:

TRAP-5 amide (SFLLR-NH2)

Human whole blood collected in 3.2% sodium citrate tubes

Saline (0.9% NaCl)

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

Light Transmission Aggregometer

Cuvettes with stir bars

Pipettes

b. Method:

PRP and PPP Preparation:

Centrifuge whole blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.

Transfer the PRP to a new tube.

Centrifuge the remaining blood at 1500-2000 x g for 20 minutes to obtain PPP.

Aggregometer Setup:

Set the aggregometer to 37°C.
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Calibrate the instrument using PRP (set to 0% aggregation) and PPP (set to 100%

aggregation).

Aggregation Measurement:

Pipette 450 µL of PRP into a cuvette with a stir bar.

Place the cuvette in the heating block of the aggregometer for at least 2 minutes to

equilibrate to 37°C.

Place the cuvette in the reading well and start recording the baseline.

Add 50 µL of TRAP-5 amide solution at the desired concentration (e.g., a final

concentration of 1-100 µM) to the cuvette.

Record the change in light transmission for at least 5 minutes.

Data Analysis:

The percentage of maximal aggregation is determined from the change in light

transmission.

Construct a dose-response curve by testing a range of TRAP-5 amide concentrations to

determine the EC50 value.

Calcium Mobilization Assay using Fluo-4 AM
This protocol outlines the measurement of intracellular calcium mobilization in response to

TRAP-5 amide using the fluorescent calcium indicator Fluo-4 AM.

a. Materials:

TRAP-5 amide (SFLLR-NH2)

Adherent cells expressing PAR1 (e.g., HEK293 cells, endothelial cells)

Fluo-4 AM

Pluronic F-127
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Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

Probenecid

96-well black, clear-bottom plates

Fluorescence microplate reader with an injection system

b. Method:

Cell Plating:

Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent

monolayer on the day of the assay.

Incubate overnight at 37°C, 5% CO2.

Dye Loading:

Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127 and probenecid.

Remove the cell culture medium and wash the cells with HBSS.

Add 100 µL of the Fluo-4 AM loading solution to each well.

Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from

light.

Wash the cells twice with HBSS containing probenecid, leaving 100 µL of buffer in each

well.

Calcium Measurement:

Place the plate in a fluorescence microplate reader.

Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm.

Record a stable baseline fluorescence for 10-20 seconds.
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Inject the TRAP-5 amide solution at the desired concentration.

Continue recording the fluorescence intensity for at least 60 seconds to capture the peak

response.

Data Analysis:

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline

fluorescence from the peak fluorescence.

Normalize the response to the baseline fluorescence (ΔF/F).

Generate a dose-response curve to determine the EC50 value.

GTPγS Binding Assay
This protocol describes the measurement of G protein activation by PAR1 in response to

TRAP-5 amide using a [35S]GTPγS binding assay.

a. Materials:

TRAP-5 amide (SFLLR-NH2)

Cell membranes prepared from cells expressing PAR1

[35S]GTPγS

GDP

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

GTPγS (unlabeled)

Scintillation fluid

Glass fiber filter mats

Cell harvester
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Scintillation counter

b. Method:

Assay Setup:

In a 96-well plate, add the following in order:

Assay buffer

Cell membranes (10-20 µg of protein per well)

GDP (to a final concentration of 10-30 µM)

TRAP-5 amide at various concentrations.

For non-specific binding control wells, add a high concentration of unlabeled GTPγS

(e.g., 10 µM).

Initiation of Reaction:

Add [35S]GTPγS to a final concentration of 0.1-0.5 nM to all wells.

Incubate the plate at 30°C for 60 minutes with gentle agitation.

Termination and Filtration:

Terminate the reaction by rapid filtration through glass fiber filter mats using a cell

harvester.

Wash the filters three times with ice-cold assay buffer.

Detection:

Dry the filter mats.

Add scintillation fluid to each filter.

Measure the radioactivity using a scintillation counter.
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Data Analysis:

Subtract the non-specific binding from all measurements.

Plot the specific binding as a function of TRAP-5 amide concentration to generate a dose-

response curve and determine the EC50 and Emax values.
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Caption: PAR1 Signaling Pathway.
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Caption: Platelet Aggregation Workflow.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b118074?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118074?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Activation

Desensitization

Internalization & Degradation

Active PAR1 G Protein Signaling

GRK Phosphorylation

initiates

β-Arrestin Binding

promotes
G Protein Uncoupling

Clathrin-mediated
Internalization Lysosomal Degradation

Click to download full resolution via product page

Caption: PAR1 Regulation Cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [TRAP-5 Amide and Thrombin Receptor Activation: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b118074#trap-5-amide-and-thrombin-receptor-
activation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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